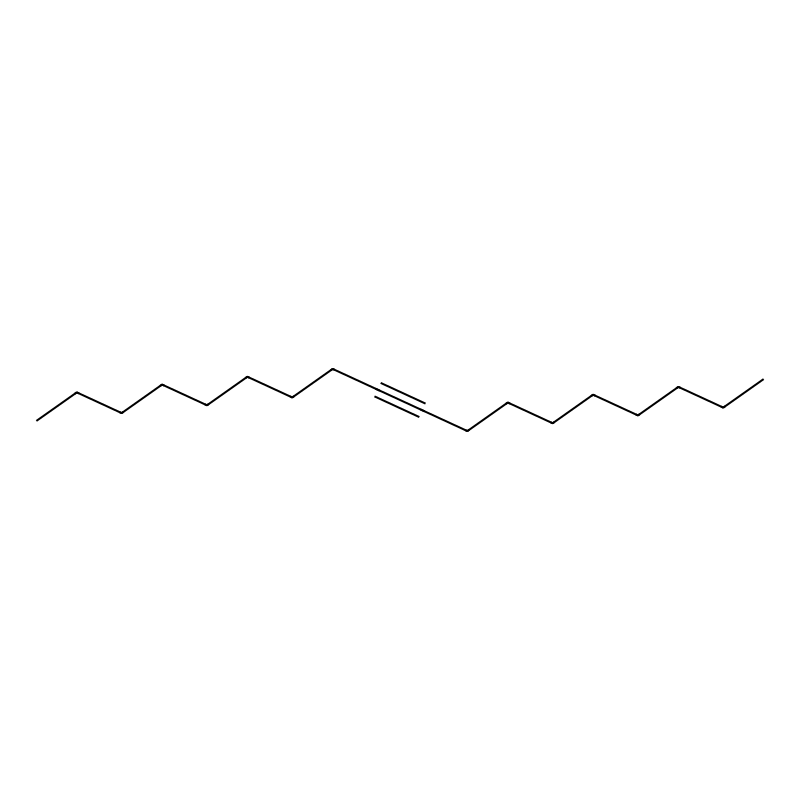9-Octadecyne

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
-Octadecyne, also known as stearoylacetylene, is a long-chain alkyne, a type of hydrocarbon with a carbon-carbon triple bond. Due to its unique structure, 9-octadiyne finds applications in various organic synthesis reactions.
Click chemistry
9-Octadecyne can participate in click reactions, a type of cycloaddition reaction known for its efficiency and selectivity. These reactions are valuable in creating new molecules with specific properties, useful in applications like drug discovery and materials science [].
Diels-Alder reaction
As a diene (molecule with two double bonds), 9-octadiyne can act as a reactant in the Diels-Alder reaction, another useful tool for constructing complex molecules. This reaction is employed in synthesizing various organic compounds, including pharmaceuticals and polymers [].
Material Science:
The long, hydrophobic chain of 9-octadiyne makes it a valuable building block in the development of functional materials.
Self-assembling molecules
-Octadiyne can be incorporated into self-assembling molecules, which can form ordered structures on their own. These structures have potential applications in electronics, sensors, and drug delivery [].
Polymers
-Octadiyne can be used as a starting material for the synthesis of various polymers with unique properties, such as improved conductivity or self-healing capabilities [].
Catalysis:
The presence of the triple bond in 9-octadiyne makes it a potential candidate for use in catalysis.
9-Octadecyne, also known as octadec-9-yne, is a long-chain alkyne with the molecular formula and a molecular weight of approximately 250.46 g/mol . This compound features a triple bond located between the ninth and tenth carbon atoms in its linear carbon chain. The structural formula can be represented as:
As an unsaturated hydrocarbon, 9-octadecyne exhibits distinct physical and chemical properties compared to its saturated counterparts.
- Hydrogenation: The addition of hydrogen across the triple bond converts 9-octadecyne into octadecane, a fully saturated hydrocarbon.
- Halogenation: Reacting with halogens can yield halogenated derivatives, which are useful in synthetic organic chemistry.
- Oxidation: This compound can be oxidized to form different products, including ketones or carboxylic acids, depending on the conditions and reagents used.
- Metathesis: In the presence of specific catalysts, 9-octadecyne can undergo metathesis reactions to produce other alkenes or alkynes .
Several methods are employed for synthesizing 9-octadecyne:
- From Natural Oils: One common route involves the metathesis of natural oils and fats, where methyl oleate is transformed into equimolar amounts of 9-octadecyne and dimethyl octadec-1,18-dioate.
- Alkyne Synthesis: It can also be synthesized through the reaction of terminal alkynes with suitable reagents under controlled conditions.
- Oligomerization of Ethylene: In industrial settings, 9-octadecyne is often produced by oligomerizing ethylene using transition metal catalysts.
9-Octadecyne has several applications across various fields:
- Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing more complex molecules.
- Materials Science: Its derivatives are explored for use in polymers and materials due to their unique properties.
- Surfactants: The compound may be utilized in formulations for surfactants or emulsifiers .
When comparing 9-octadecyne to similar compounds, notable distinctions arise:
| Compound | Formula | Structure Type | Key Differences |
|---|---|---|---|
| 1-Octadecene | C18H36 | Alkene | Contains a double bond at the first carbon; more reactive in certain reactions. |
| cis-9-Octadecene | C18H36 | Alkene | Isomeric form with different physical properties due to spatial arrangement. |
| Octadecane | C18H38 | Alkane | Fully saturated hydrocarbon; less reactive than 9-octadecyne. |
The unique triple bond in 9-octadecyne contributes to its distinct reactivity and utility compared to these similar compounds .








